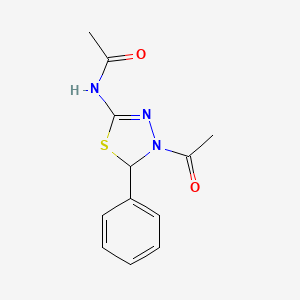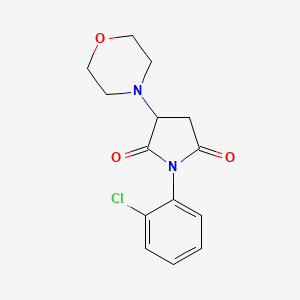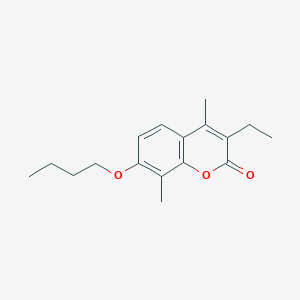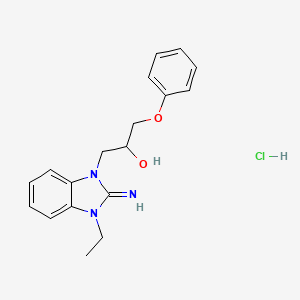![molecular formula C13H13N5O4 B4879861 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide](/img/structure/B4879861.png)
1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide
描述
1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. MLN4924 is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation via the ubiquitin-proteasome system.
作用机制
1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide inhibits NAE, which is responsible for the activation of the protein NEDD8. NEDD8 conjugation is a crucial step in the process of protein degradation via the ubiquitin-proteasome system. Inhibition of NAE by 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ligases (CRLs). CRLs are responsible for the degradation of a wide range of proteins, including those involved in cell cycle regulation and DNA repair. The activation of CRLs by 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide leads to the degradation of these proteins, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the proliferation of cancer cells, and sensitizes them to radiation therapy. 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is necessary for tumor growth and metastasis. Additionally, 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide is its potency and selectivity for NAE inhibition. It has been shown to be effective in preclinical models of cancer, and its mechanism of action is well understood. However, 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide has some limitations as well. It is not effective in all types of cancer, and its efficacy may be limited by the development of resistance. Additionally, 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research on 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide. One direction is to investigate its efficacy in combination with other chemotherapeutic agents, as well as its potential for use in combination with immunotherapy. Another direction is to investigate its efficacy in different types of cancer, particularly those that are resistant to current treatments. Additionally, further research is needed to understand the safety and efficacy of 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide in humans, which will require clinical trials. Finally, there is a need for the development of more potent and selective NAE inhibitors, which may have greater efficacy and fewer side effects than 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide.
科学研究应用
1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide has also been tested in combination with other chemotherapeutic agents and has shown synergistic effects. Furthermore, 1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide has been shown to sensitize cancer cells to radiation therapy.
属性
IUPAC Name |
1,3-dimethyl-N-[(2-nitrophenyl)carbamoyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-8-9(7-17(2)16-8)12(19)15-13(20)14-10-5-3-4-6-11(10)18(21)22/h3-7H,1-2H3,(H2,14,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMZKYMZHGVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-[(2-nitrophenyl)carbamoyl]pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4879778.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4879780.png)

![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4879793.png)
![10-[3-(4-methyl-1-piperazinyl)propanoyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B4879803.png)
![3-(1-methyl-2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4879812.png)
![2-chloro-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B4879818.png)
![1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4879821.png)



![4-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4879883.png)
![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)